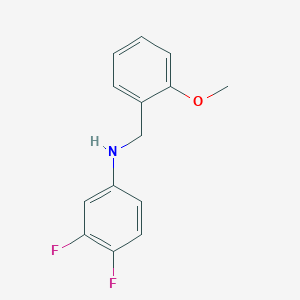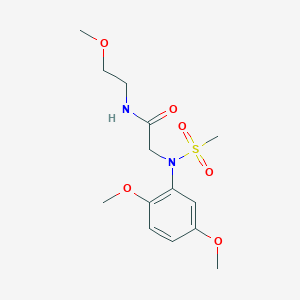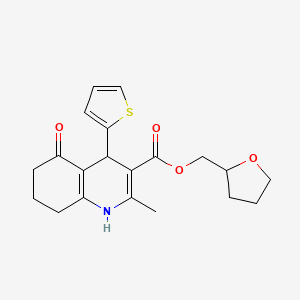
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. DMHF belongs to the class of furanones and has a molecular weight of 348.38 g/mol.
作用機序
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have various biochemical and physiological effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability and ease of synthesis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is stable under various conditions and can be synthesized in large quantities with high purity. However, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. One potential area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone for therapeutic use.
合成法
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. The purity and yield of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and anti-inflammatory effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11,20H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYBUQMQYROQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)
![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)